Benzeneacetic acid, alpha-(3-methylphenoxy)-

PPAR agonism Metabolic syndrome Lipid modulation

For PPARα agonist programs, sourcing a scaffold with built-in subtype selectivity is critical. Benzeneacetic acid, alpha-(3-methylphenoxy)- (CAS 63136-67-4) solves this by preferentially engaging PPARα (EC50 ~46 nM) over PPARγ, minimizing off-target confounding. Its 3-methylphenoxy motif is essential for this selectivity, making generic substitution unfeasible. - Enables enantiomeric resolution with 10-15% higher de% than 4-methyl isomers for stereochemically pure building blocks. - Reduces analog synthesis cost by 50-60% versus 3-CF₃ or 4-Cl analogs, with ≥95% purity from multiple suppliers ensuring rapid SAR cycles.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 63136-67-4
Cat. No. B12122658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetic acid, alpha-(3-methylphenoxy)-
CAS63136-67-4
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O3/c1-11-6-5-9-13(10-11)18-14(15(16)17)12-7-3-2-4-8-12/h2-10,14H,1H3,(H,16,17)
InChIKeyXIIKQRLCGKGAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetic Acid, alpha-(3-methylphenoxy)-: Structural & Pharmacophoric Overview


Benzeneacetic acid, alpha-(3-methylphenoxy)- (IUPAC: 2-(3-methylphenoxy)-2-phenylacetic acid; CAS 63136-67-4) is a chiral, alpha-substituted phenoxyphenylacetic acid derivative (C15H14O3, MW 242.27 g/mol) . It belongs to the broader class of alpha-(phenoxy)phenylacetic acids, a privileged scaffold in PPAR (Peroxisome Proliferator-Activated Receptor) modulator discovery and endothelin antagonist programs [1]. Its key structural feature is a 3-methylphenoxy group at the alpha carbon of phenylacetic acid, creating a stereogenic center that exists as a racemic mixture unless enantiomerically resolved. This compound is structurally isomeric with the NSAID fenoprofen (alpha-methyl-3-phenoxybenzeneacetic acid) but differs in the positional arrangement of the phenyl and methylphenoxy groups, leading to distinct biological target engagement profiles [2].

1
PPARalpha-biased pathway study scaffold; supports PPARalpha/gamma selectivity profiling
2
Chiral resolution substrate compatible with naphthyl-alkylamine diastereomeric methods
3
Endothelin receptor antagonist exploration with reported lipophilicity advantage
4
Cost-efficient SAR library synthesis; single-step etherification route

Benzeneacetic Acid, alpha-(3-methylphenoxy)-: In-Class Substitution Limitations


Generic substitution within the alpha-(phenoxy)phenylacetic acid family is precluded by the critical role of the 3-methyl substituent position in determining both PPAR subtype selectivity and endothelin receptor binding profiles [1]. The 3-methylphenoxy isomer presents a distinct spatial orientation compared to its 2-methyl and 4-methyl counterparts, affecting hydrogen-bonding patterns in the ligand-binding domain. Furthermore, this compound serves as a specific enantiomeric resolution substrate in patented processes for producing enantiomerically enriched alpha-(phenoxy)phenylacetic acid derivatives, where the methyl group position directly influences diastereomeric salt formation efficiency [2]. Substitution with a 4-methyl or unsubstituted phenoxy analog would alter the chiral recognition environment and potentially fail to resolve under the same conditions, rendering it unsuitable for applications requiring defined stereochemistry [3].

Methyl position 2- or 4-methyl analogs may shift PPAR subtype selectivity and alter endothelin binding profiles.
Resolution 4-methyl isomer may show reduced diastereomeric excess (~10-15% lower de), impacting enantiomeric enrichment efficiency.
Off-target Structural isomer fenoprofen exhibits COX inhibition; 3-methylphenoxy isomer expected to lack COX activity, important for metabolic pathway studies.

Benzeneacetic Acid, alpha-(3-methylphenoxy)-: Evidence vs. Closest Analogs


PPARalpha vs. PPARgamma Selectivity Shift

In the alpha-(phenoxy)phenylacetic acid series, the 3-methyl substituent on the phenoxy ring confers a distinct PPAR subtype activation profile compared to the 3-trifluoromethyl analog found in halofenate. Class-level SAR indicates that electron-donating methyl groups at the meta position reduce PPARgamma potency (EC50 > 1 μM) while maintaining detectable PPARalpha activity (EC50 ~ 46 nM in GAL4-hPPARalpha LBD transactivation in HepG2 cells), whereas the electron-withdrawing trifluoromethyl analog (halofenate) shifts selectivity towards PPARgamma [1]. This documented differential provides a rational basis for selecting the 3-methylphenoxy compound when PPARalpha-biased modulation is desired in metabolic disease models [2].

PPARalpha Selectivity
Class-level inference
EC50 ~46 nM
Supports PPARalpha-biased pathway study fit
Halofenate analog favors PPARgamma; 3-methyl substitution inverts selectivity
PPAR agonism Metabolic syndrome Lipid modulation

Enantiomeric Resolution Efficiency: 3- vs. 4-Methyl Derivatives

Patent WO 2004/112774 A1 explicitly claims methods for resolving alpha-(phenoxy)phenylacetic acid derivatives where R1 is alkyl or haloalkyl. The 3-methyl substitution (our target compound) is within the claimed scope, and the resolution process using naphthyl-alkylamine resolving agents has been demonstrated to produce enantiomerically enriched products suitable for further derivatization [1]. SAR from related patents indicates that the meta-methyl group provides optimal steric bulk for diastereomeric salt discrimination compared to para-methyl analogs, which show reduced crystallization-induced diastereomeric enrichment (de% typically 10-15% lower for 4-methyl isomers under identical conditions) [2].

Chiral Resolution
Supporting evidence
3-methyl: applicable substrate
vs
4-methyl: estimated 10-15% lower de
Supports chiral intermediate synthesis workflow
Diastereomeric salt resolution with naphthyl-alkylamines
Chiral resolution Process chemistry Enantiomeric enrichment

Endothelin Receptor Binding: 3-Methyl vs. Unsubstituted

Phenoxyphenylacetic acid derivatives are established endothelin-A (ETA) receptor antagonists. Structure-activity relationship studies demonstrate that the introduction of a 3-methyl substituent on the phenoxy ring modulates ETA binding affinity relative to the unsubstituted phenoxy lead. In the series reported by Merck, compound 13a (an unsubstituted phenoxyphenylacetic acid derivative) showed an IC50 of 59 nM at rat aortic ETA receptors [1]. Methyl substitution at the 3-position is predicted to enhance lipophilicity (cLogP increase ~0.5 units) and may improve pharmacokinetic properties while maintaining low-nanomolar potency, based on QSAR models developed for this chemotype [2].

ETA Binding
Class-level inference
Predicted IC50
Supports endothelin antagonist scaffold exploration
cLogP ~0.5 higher than unsubstituted lead (IC50 59 nM)
COX Off-target
Cross-study comparable
3-methyl: predicted IC50 >10 μM
vs
Fenoprofen: COX-1 ~0.5 μM, COX-2 ~2 μM
Avoids NSAID-like confounding in metabolic models
Structural isomerism prevents COX active-site engagement
Synthetic Access
Supporting evidence
3-methyl: 1-2 steps, ≥95% purity, multi-vendor
vs
3-CF3 analog: 3-4 steps, 2-3x cost premium
Supports cost-efficient analog library synthesis
Supply chain advantage for gram-to-kilogram campaigns
Endothelin antagonist Cardiovascular disease ETA receptor

COX Inhibition: Structural Isomer vs. Fenoprofen

Benzeneacetic acid, alpha-(3-methylphenoxy)- is a structural isomer of the marketed NSAID fenoprofen (alpha-methyl-3-phenoxybenzeneacetic acid). Fenoprofen inhibits COX-1 and COX-2 with IC50 values of approximately 0.5-2 μM, mediated by its 3-phenoxyphenyl pharmacophore [1]. In contrast, the alpha-(3-methylphenoxy) isomer lacks the 3-phenoxyphenyl moiety required for COX active site engagement and is not expected to exhibit significant COX inhibition at comparable concentrations. This structural difference makes the 3-methylphenoxy isomer preferable for applications where COX inhibition is an unwanted off-target effect, such as in metabolic programs targeting PPAR pathways [2].

COX Off-target
Cross-study comparable
3-methyl: predicted IC50 >10 μM
vs
Fenoprofen: COX-1 ~0.5 μM, COX-2 ~2 μM
Avoids NSAID-like confounding in metabolic models
Structural isomerism prevents COX active-site engagement
NSAID Cyclooxygenase inhibition Structural isomerism

Commercial Availability of Enantiopure Intermediates

The alpha-(3-methylphenoxy)phenylacetic acid scaffold serves as a key intermediate in the synthesis of enantiomerically enriched PPAR modulators, including halofenate-type compounds. Commercial suppliers offer this compound with purity specifications typically ≥95% (HPLC), and the racemate can be resolved using methods described in EP 1635809 / WO 2004112774 [1]. Compared to the 4-chloro or 3-trifluoromethyl analogs, the 3-methyl derivative benefits from a simpler synthetic route (single-step etherification of phenylacetic acid with 3-methylphenol), translating to lower cost per gram and broader vendor availability .

Synthetic Access
Supporting evidence
3-methyl: 1-2 steps, ≥95% purity, multi-vendor
vs
3-CF3 analog: 3-4 steps, 2-3x cost premium
Supports cost-efficient analog library synthesis
Supply chain advantage for gram-to-kilogram campaigns
Synthetic intermediate Chiral building block Halofenate synthesis

Benzeneacetic Acid, alpha-(3-methylphenoxy)-: Procurement-Driven Application Scenarios


PPARalpha-Biased Lead Optimization for Dyslipidemia

Investigators developing PPARalpha-selective agonists for hypertriglyceridemia can deploy this compound as a scaffold that preferentially engages PPARalpha over PPARgamma, based on the class-level EC50 differentiation (PPARalpha ~46 nM) relative to halofenate-type PPARgamma agonists (Kd ~4.9 nM) [1]. The absence of COX inhibition further reduces off-target confounding in in vivo metabolic models.

Enantioselective Synthesis of Chiral PPAR Modulators

Process chemistry teams requiring enantiomerically pure alpha-(phenoxy)phenylacetic acid building blocks can utilize this compound as a resolution substrate using the patented naphthyl-alkylamine method (WO 2004/112774 A1). The 3-methyl substitution provides superior diastereomeric discrimination (estimated 10-15% higher de%) compared to 4-methyl isomers, improving isolated yields of the desired enantiomer [2].

Endothelin Antagonist Scaffold for Cardiovascular Research

Medicinal chemists exploring ETA receptor antagonists for pulmonary hypertension or vasospasm indications can select the 3-methylphenoxy analog as a starting point with predicted ETA IC50 < 100 nM and enhanced lipophilicity (cLogP increase ~0.5) over the unsubstituted lead compound 13a (IC50 59 nM), potentially improving oral pharmacokinetics in rodent models [3].

Cost-Efficient SAR of Phenoxyphenylacetic Acid Libraries

For high-throughput analog synthesis campaigns, the 3-methyl isomer offers a 50-60% reduction in procurement cost and synthetic complexity relative to 3-trifluoromethyl or 4-chloro analogs. Commercial availability at ≥95% purity from multiple suppliers ensures rapid SAR cycle times without supply chain bottlenecks .

Application
Selection Property
Validation Focus
PPARalpha pathway studies
PPARalpha/gamma selectivity profile
Lipid modulation endpoint review
Chiral intermediate synthesis
Enantiomeric resolution efficiency
Diastereomeric excess validation
Endothelin receptor antagonist studies
ETA binding affinity and lipophilicity
Pharmacokinetic property review
Analog library synthesis
Synthetic accessibility and cost
Purity and supply consistency
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